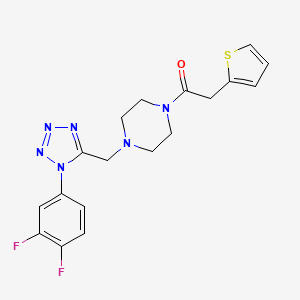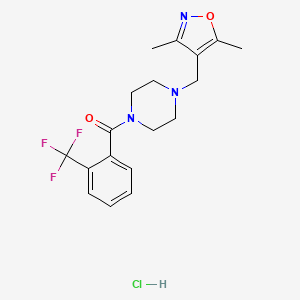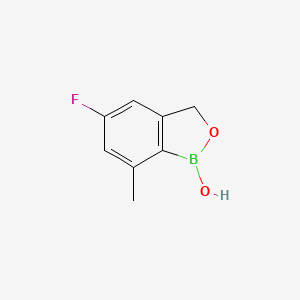![molecular formula C20H18ClNO5S B2519316 4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide CAS No. 946243-36-3](/img/structure/B2519316.png)
4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex organic chemistry techniques, including the use of X-ray single-crystal diffraction to determine the crystal structure of the synthesized compounds . The synthesis process often starts with commercially available precursors, and the final compounds can exhibit different polymorphs, which are characterized by various analytical methods such as X-ray powder diffractometry, thermal analysis, and spectroscopy .
Molecular Structure Analysis
The molecular structure of related compounds is determined using X-ray single-crystal diffraction, which provides detailed information about the spatial arrangement of atoms within the molecule . This information is crucial for understanding the compound's potential interactions with biological targets or its behavior in the environment.
Chemical Reactions Analysis
The related compounds studied in these papers undergo metabolic interconversion processes when administered to biological systems, such as rats. For example, a sulfoxide compound can interconvert with its sulfide metabolite, which can significantly influence the compound's pharmacokinetics and tissue distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are analyzed using a variety of techniques. Thermal analysis can reveal different polymorphs and their stability, while spectroscopic methods like infrared spectroscopy and NMR spectroscopy provide information on functional groups and molecular interactions . These properties are essential for predicting the behavior of the compound in biological systems and the environment.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
The antimycobacterial properties of related furyl- and sulfonyl-containing compounds have been investigated, highlighting their potential as antimicrobial agents. For instance, derivatives like 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine have shown significant activity against Mycobacterium tuberculosis with low toxicity, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Photodynamic Therapy
Compounds incorporating the furyl group have been demonstrated to be efficient photodynamic agents in vivo, particularly in treating urothelial tumors. The study suggests that these compounds could be further explored as potential agents for photodynamic therapy (Morgan et al., 1992).
Photophysical Properties
Research has also focused on the photophysical properties of sulfonamide derivatives, including those with furyl and methoxyphenyl groups. These compounds exhibit fluorescence in the blue-green region, with their photophysical characteristics being influenced by the nature of the aryl part. Such properties make them candidates for spectroscopic applications and possibly as markers in biological studies (Bozkurt, Gul, Yıldıztekin, & Bakkal, 2016).
Catalysis in Polymerization
In the field of catalysis, derivatives of the subject compound have been utilized in phosphine-sulfonate palladium and nickel catalyzed ethylene polymerization. The modification of the ligand structure, including the introduction of a furyl unit, has shown to significantly affect the polymerization activity and the properties of the resulting polymers, indicating the versatility of these compounds in tailoring material properties (Yang, Xiong, & Chen, 2017).
Therapeutic Agents
The compound and its derivatives have been synthesized and evaluated as therapeutic agents. For example, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have shown enzyme inhibitory activity, indicating their potential as therapeutic agents (Hussain et al., 2017). Another study synthesized linear derivatives with potential therapeutic applications, showing considerable inhibitory activity against the α-glucosidase enzyme (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGXRGUFFRGAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

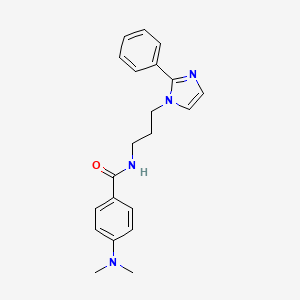
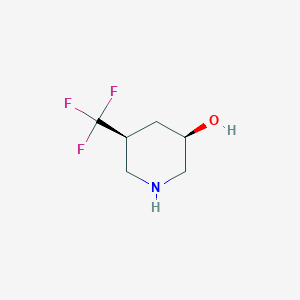
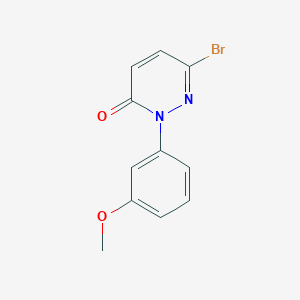

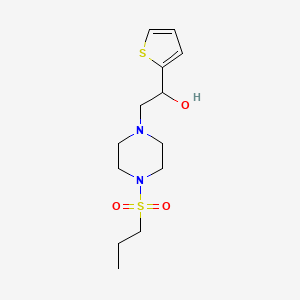

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)
![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)
![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)
